molecular formula C7H5BrN2 B578446 5-Bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1215387-58-8

5-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B578446
CAS No.: 1215387-58-8
M. Wt: 197.035
InChI Key: HIYAJEAFUVCOFA-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-c]pyridine is a brominated azaindole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C 7 H 5 BrN 2 and it is characterized by a fused bicyclic structure comprising a pyrrole ring and a pyridine ring . The bromine substituent at the 5-position makes this compound a key precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic, heteroaromatic, and other functional groups to explore structure-activity relationships. Compounds based on the pyrrolopyridine scaffold are of significant research interest due to their broad spectrum of pharmacological properties . This scaffold is a key structural component in the development of molecules targeting various enzymes and receptors. Specifically, pyrrolo[2,3-b]pyridine isomers, closely related to this compound, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Human Neutrophil Elastase (HNE) , highlighting the potential of this chemical class in oncology and inflammatory disease research. As a brominated building block, this compound enables the synthesis of compound libraries for high-throughput screening and the development of targeted therapies, making it an essential tool for researchers in organic synthesis and pharmaceutical development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAJEAFUVCOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703081
Record name 5-Bromo-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215387-58-8
Record name 5-Bromo-1H-pyrrolo[2,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-c]pyridine
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Synthetic Methodologies for 5 Bromo 1h Pyrrolo 2,3 C Pyridine and Derivatives

Direct Bromination Approaches

The direct bromination of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a straightforward method for introducing a bromine atom onto the heterocyclic system. This electrophilic aromatic substitution typically utilizes N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally regioselective, with the bromine atom being introduced at the 5-position of the pyridine (B92270) ring. vulcanchem.com

The reaction conditions often involve treating the 1H-pyrrolo[2,3-c]pyridine substrate with NBS in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at temperatures ranging from 0°C to ambient temperature. vulcanchem.com This method has been shown to be effective for various substituted pyrrolo[2,3-c]pyridines. For instance, the bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine and 3-ethyl-1H-pyrrolo[2,3-c]pyridine with NBS proceeds to give the corresponding 5-bromo derivatives. vulcanchem.comsmolecule.com Similarly, the synthesis of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be achieved through the bromination of the parent carboxylic acid at the 5-position using NBS.

While elemental bromine in acetic acid can also be used, it may lead to over-bromination, making NBS the preferred reagent for controlled monobromination.

De Novo Synthesis Strategies

De novo strategies involve the construction of the pyrrolo[2,3-c]pyridine ring system from acyclic or monocyclic precursors. These methods offer flexibility in introducing a variety of substituents onto the final molecule.

Fischer Indole (B1671886) Cyclization and Analogous Approaches

The Fischer indole synthesis is a classic and versatile method for preparing indoles and their aza-analogs. For the synthesis of 6-azaindoles, this reaction involves the acid-catalyzed cyclization of a ketone or aldehyde with a suitably substituted 4-hydrazinopyridine. researchgate.netresearchgate.net The reaction proceeds via a -sigmatropic rearrangement of the initially formed hydrazone.

Microwave irradiation has been shown to be an effective technique for promoting the Fischer indole cyclization to form 4- and 6-azaindoles, extending the scope to include precursors with halogen substituents. researchgate.netuantwerpen.be While specific examples detailing the synthesis of the parent this compound via this method are not prevalent, the general applicability of the Fischer synthesis to produce a wide range of 4- and 6-azaindoles from aminopyridine precursors is well-established. researchgate.netlookchem.com

Cyclocondensation Reactions

Cyclocondensation reactions provide a powerful means to construct the pyrrolo[2,3-c]pyridine scaffold. These methods can involve forming the pyridine ring onto a pre-existing pyrrole (B145914) or vice-versa.

One approach involves the condensation of 2-aminopyrroles with β-dicarbonyl compounds. This strategy has been used to prepare substituted 1-aryl-4-amino-7-azaindoles, highlighting its utility in building the pyridine portion of the azaindole system. uni-rostock.de Another versatile method starts with 4-aroylpyrroles, which can be converted to pyrrolo[2,3-c]pyridines through a sequence involving a Vilsmeier-Haack reaction followed by cyclization.

Alternatively, the pyrrole ring can be constructed onto a pyridine precursor. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole formation. organic-chemistry.org In the context of 6-azaindoles, this would involve a suitably functionalized aminopyridine.

Multi-Step Synthetic Sequences from Pyridine Precursors

Building the pyrrolo[2,3-c]pyridine system from functionalized pyridine precursors is a common and highly adaptable strategy. These multi-step sequences allow for precise control over the substitution pattern.

A notable example is the Bartoli indole synthesis, which has been used to prepare 7-bromo-6-azaindole from 2-bromo-3-nitropyridine. uantwerpen.be Another powerful technique is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction. This method allows for the synthesis of various substituted azaindoles, including 6-azaindoles, from readily available amino-o-bromopyridines and alkenyl bromides.

Site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by tandem C-N couplings and cyclizations with amines, have been shown to produce 6-azaindoles in very good yields. organic-chemistry.org Furthermore, an efficient, protecting-group-free, two-step route to a broad range of azaindoles has been developed starting from chloroamino-N-heterocycles. This method involves an optimized Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org

Palladium-Mediated Cross-Coupling Reactions

Once the this compound scaffold is synthesized, the bromine atom serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org In this reaction, the this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. tandfonline.com

The reactivity of bromo-substituted pyrrolopyridines in Suzuki couplings is well-documented. For instance, the bromine atom at the 3-position of the pyrrolo[2,3-c]pyridine scaffold is known to participate in Suzuki reactions. A similar reactivity is expected for the 5-bromo isomer. The general catalytic cycle involves oxidative addition of the brominated heterocycle to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org

A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), in combination with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, and solvent systems like dioxane/water or DMF are commonly employed for these transformations. tandfonline.comgoogle.comnih.gov The specific conditions can be optimized to achieve high yields of the desired 5-aryl-1H-pyrrolo[2,3-c]pyridine derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling on Related Bromo-pyrrolopyridine Scaffolds

Bromo-SubstrateCoupling PartnerCatalyst/Base/SolventProductYieldReference
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted Phenylboronic AcidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines- tandfonline.comnih.gov
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O5-Aryl-2-methylpyridin-3-aminesModerate to good tandfonline.com
7-Bromo-6-azaindole derivative2-Furanylboronic acidPd-catalyst7-(2-Furanyl)-6-azaindole derivative~70% (overall) uantwerpen.be

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling reaction is a powerful and frequently employed method for introducing alkynyl groups onto the 5-position of the pyrrolo[2,3-c]pyridine core, utilizing this compound as the starting material. This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne has been adapted for the synthesis of various alkynyl-substituted pyrrolopyridines.

In a typical procedure, 5-bromo-7-azaindole (B68098) (a common synonym for 5-bromo-1H-pyrrolo[2,3-b]pyridine, which has a similar core structure) is reacted with a terminal alkyne, such as 1-ethynyl-4-methylbenzene. acs.org The reaction is generally carried out in the presence of a palladium catalyst, like palladium(II) bis(triphenylphosphine) dichloride (PdCl2(PPh3)2), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). acs.org An amine base, such as triethylamine (B128534) (NEt3), is used to neutralize the hydrogen halide formed during the reaction, and a solvent like dimethylformamide (DMF) is commonly employed. acs.org The reaction mixture is often heated to facilitate the coupling. acs.org

The versatility of the Sonogashira coupling allows for the introduction of a wide range of alkynyl substituents, including those bearing aryl groups. For instance, the coupling of 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene (B32187) has been reported as a key step in the synthesis of certain pyrrolo[2,3-b]pyridine derivatives. nih.gov While this example pertains to a related pyrrolopyridine isomer, the fundamental principle of the Sonogashira reaction remains applicable.

It is noteworthy that in some cases, protection of the pyrrole nitrogen is not necessary for the Sonogashira coupling to proceed effectively, which offers a more streamlined synthetic route compared to other coupling reactions like the Suzuki coupling where protection is often required. nih.gov However, the reaction conditions, including the choice of catalyst, base, and solvent, may need to be optimized to achieve high yields and minimize side reactions, such as the homocoupling of the terminal alkyne. acs.org

Table 1: Examples of Sonogashira Coupling with Bromo-pyrrolopyridines

Starting MaterialAlkyneCatalyst(s)BaseSolventProductYield (%)
5-bromo-7-azaindole1-ethynyl-4-methylbenzenePdCl₂(PPh₃)₂, CuINEt₃DMF5-(p-Tolylethynyl)-1H-pyrrolo[2,3-b]pyridineNot specified
5-bromo-3-iodo-2-aminopyridineTrimethylsilylacetyleneNot specifiedKOtBuNMP5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amineNot specified

Note: The data in this table is illustrative of the types of Sonogashira reactions performed on related bromo-pyrrolopyridine scaffolds.

Other Functional Group Interconversions and Modifications

Beyond the introduction of alkynyl groups, the this compound scaffold can undergo a variety of other functional group interconversions and modifications, highlighting its versatility as a synthetic intermediate. These transformations allow for the introduction of diverse chemical functionalities, enabling the synthesis of a broad range of derivatives.

The bromine atom at the 5-position is a key handle for various cross-coupling reactions. For example, Suzuki coupling can be employed to introduce aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst and a boronic acid or ester. nih.gov

Furthermore, the pyrrole and pyridine rings of the this compound system can be subjected to various modifications. For instance, the pyrrole nitrogen can be protected with groups like a tosyl group to modulate reactivity in subsequent steps. nih.gov This protection can be crucial for achieving regioselectivity in reactions such as Suzuki couplings. nih.gov The protecting group can later be removed under appropriate conditions. nih.gov

Other modifications can include nitration of the pyrrolo[2,3-b]pyridine ring system, followed by reduction of the nitro group to an amino group. nih.gov This amino group can then serve as a point for further derivatization, such as through condensation with acyl chlorides. nih.gov

The bromine atom itself can be involved in other transformations besides coupling reactions. For instance, it can be a precursor for the introduction of other functional groups through nucleophilic substitution or other organometallic-mediated processes.

Stereoselective Synthesis Considerations

The synthesis of derivatives of this compound can involve the creation of stereocenters, necessitating considerations for stereoselective synthesis. While the core this compound molecule is planar, modifications to the scaffold can introduce chirality.

For instance, in the synthesis of more complex molecules incorporating the pyrrolopyridine core, stereoselectivity can be a critical factor. Gold-catalyzed cycloisomerization/nucleophilic addition reactions of pyrrole derivatives have been shown to produce dihydroindolizinones with high diastereoselectivity. acs.org In one study, the reaction of a pyrrole precursor resulted in the formation of a bromo-substituted product with a trans configuration, which was confirmed by X-ray diffraction. acs.org This highlights the potential for controlling stereochemistry in reactions involving the broader pyrrole-based heterocyclic systems.

When designing synthetic routes to chiral derivatives of this compound, the choice of catalyst, reagents, and reaction conditions can significantly influence the stereochemical outcome. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Scalable Synthesis and Process Chemistry Developments

The development of scalable and efficient synthetic processes for this compound and its derivatives is of significant interest, particularly for applications in drug discovery and development. A scalable synthesis ensures that large quantities of the target compound can be produced reliably and cost-effectively.

One reported scalable method for a related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, involves the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine using iron powder in acetic acid. This approach is noted for its high yields and potential for industrial-scale application. While this specific example is for an isomer, the principles of developing robust and scalable routes are transferable.

For the broader class of pyrrolo[2,3-b]pyridines, there is a recognized need for versatile and facile processes for their efficient preparation on an industrial scale. google.com This often involves optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive or hazardous reagents. The development of one-pot or tandem reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, can also contribute to a more efficient and scalable process. researchgate.net

The Fischer indole synthesis has also been explored for the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines. researchgate.netresearchgate.net This method, which utilizes readily available starting materials and can be performed in polyphosphoric acid, offers an alternative synthetic approach that could be amenable to scale-up. researchgate.net

Reactivity and Chemical Transformations of 5 Bromo 1h Pyrrolo 2,3 C Pyridine

Nucleophilic Substitution Reactions at the Bromine Moiety

The bromine atom at the C-5 position of the 5-Bromo-1H-pyrrolo[2,3-c]pyridine ring system is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity is a cornerstone of its utility as a versatile building block in organic synthesis. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the carbon to which the bromine is attached, facilitating attack by nucleophiles.

Common nucleophiles that can displace the bromide ion include amines, thiols, and alkoxides. For instance, reaction with various primary and secondary amines can furnish 5-amino-1H-pyrrolo[2,3-c]pyridine derivatives. Similarly, treatment with thiols in the presence of a base leads to the formation of 5-thioether-substituted analogs.

A specific example involves the reaction of this compound with a benzimidazole (B57391) derivative in a nucleophilic substitution reaction to produce more complex heterocyclic structures. googleapis.com Another documented reaction is the nucleophilic aromatic substitution of the chlorine atom at the C-4 position in a related 7-azaindole (B17877) derivative with a secondary amine, which required high temperatures (180 °C) under microwave activation and failed in organic solvents under forcing conditions. atlanchimpharma.com This highlights that while nucleophilic substitution is a key reaction type, the specific conditions required can vary significantly depending on the substrate and the nucleophile.

The table below summarizes representative nucleophilic substitution reactions on the 5-bromo-7-azaindole (B68098) core.

NucleophileReagent/ConditionsProduct TypeReference
AminesPrimary or secondary amines, often with a base5-Amino-7-azaindole (B19720) derivatives smolecule.com
ThiolsThiols with a base5-Thioether-7-azaindole derivatives smolecule.com
Benzimidazole derivativeAcid catalystComplex heterocyclic structures googleapis.com
Secondary amineNo solvent, 180°C, microwave4-amino-substituted-7-azaindole atlanchimpharma.com

Electrophilic Aromatic Substitution Reactions

The pyrrole (B145914) ring of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring due to its higher electron density. For this compound, electrophilic substitution reactions are expected to occur primarily at the C-3 position of the pyrrole ring.

A notable example is the nitration of this compound. Treatment with potassium nitrate (B79036) in concentrated sulfuric acid leads to the formation of 5-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine. googleapis.comgoogle.com Similarly, nitration of 4-chloro-7-azaindole (B22810) has been achieved using a mixture of 65% nitric acid and 98% sulfuric acid, yielding the 3-nitro derivative. atlanchimpharma.com

Halogenation is another important electrophilic substitution reaction. Bromination of 4-chloro-3-nitro-7-azaindole has been accomplished with N-bromosuccinimide (NBS) in acetic acid in the presence of sodium acetate (B1210297) to yield 5-bromo-4-chloro-3-nitro-7-azaindole. atlanchimpharma.com This regioselective bromination at the 5-position is a key step in the synthesis of functionalized 7-azaindole derivatives. researchgate.netacs.org Iodination at the C-3 position can also be achieved using N-iodosuccinimide (NIS). atlanchimpharma.com

The following table presents examples of electrophilic aromatic substitution reactions on the 7-azaindole scaffold.

ReactionReagents/ConditionsProductReference
NitrationKNO₃, H₂SO₄5-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine googleapis.comgoogle.com
Nitration65% HNO₃, 98% H₂SO₄4-Chloro-3-nitro-7-azaindole atlanchimpharma.com
BrominationNBS, NaOAc, Acetic Acid5-Bromo-4-chloro-3-nitro-7-azaindole atlanchimpharma.com
IodinationNIS3-Iodo-7-azaindole derivative atlanchimpharma.com

Oxidation and Reduction Reactions

The this compound molecule can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation of the bromine atom itself can lead to the formation of a bromine oxide derivative, although specific conditions for this transformation on this particular heterocycle are not extensively detailed in the provided context. More commonly, oxidation reactions can target other parts of the molecule, such as the synthesis of 7-azaindole N-oxides by treating the parent heterocycle with reagents like hydrogen peroxide. The thiomethyl group in a related meriolin derivative has been oxidized to a sulfone using m-chloroperoxybenzoic acid (m-CPBA). encyclopedia.pub

Reduction reactions can be employed to remove the bromine atom, yielding the parent 1H-pyrrolo[2,3-c]pyridine. A high-yield method for the synthesis of 5-bromo-7-azaindole involves the reduction of a nitro group using Sn/HCl. smolecule.comchemicalbook.com The reduction of a cyano group to an aminomethyl moiety can be achieved via a palladium-catalyzed cyanation followed by reduction. researchgate.net

This table summarizes oxidation and reduction reactions involving 7-azaindole derivatives.

Reaction TypeReagents/ConditionsTransformationReference
Oxidationm-CPBAThiomethyl to sulfone encyclopedia.pub
OxidationHydrogen Peroxide7-azaindole to 7-azaindole N-oxide
ReductionSn/HClNitro group to amino group smolecule.comchemicalbook.com
ReductionNot specifiedRemoval of bromine atom

Functionalization at Nitrogen Atoms (N1 and N7)

Both the pyrrole (N1) and pyridine (N7) nitrogen atoms of this compound can be functionalized, although the pyrrole nitrogen is generally more reactive towards electrophiles.

N-alkylation of the pyrrole nitrogen is a common transformation. For example, reaction with tert-butyl 3-bromopropylcarbamate in the presence of potassium carbonate in DMF leads to the corresponding N-alkylated product. google.com Similarly, methylation can be achieved using methyl iodide and a base like sodium hydride. Protection of the pyrrole nitrogen is also a crucial step in many synthetic sequences. Common protecting groups include tosyl (Ts) and triisopropylsilyl (TIPS). atlanchimpharma.com For instance, N-protection of a 7-azaindole derivative was achieved using benzenesulfonyl chloride. encyclopedia.pub

Functionalization of the pyridine nitrogen (N7) often proceeds via N-oxidation. Treatment of 7-azaindole with hydrogen peroxide can yield the corresponding N-oxide, which can then undergo further reactions. This N-oxidation increases the electrophilicity of the pyridine ring, facilitating certain substitution reactions.

The table below provides examples of functionalization at the nitrogen atoms.

Ring Modification and Cleavage Reactions

While the 7-azaindole core is relatively stable, under certain conditions, ring modification and cleavage reactions can occur. These reactions are less common than substitutions but can be synthetically useful for accessing different heterocyclic systems.

One proposed mechanism for the formation of certain pyridine moieties involves the aromatization and subsequent cleavage of the indole (B1671886) ring of a 7-azaindole precursor. uni-rostock.de The development of methods for the functionalization of 7-azaindoles has been a significant area of research, with advances in metal-catalyzed chemistry enabling a wide range of transformations that can, in some cases, lead to ring modifications. researchgate.net

Detailed examples of ring cleavage specific to this compound are not prevalent in the provided search results. However, the general reactivity patterns of indoles and pyridines suggest that strong oxidizing or reducing conditions, or reactions with certain dienophiles, could potentially lead to ring-opened products.

Metal-Catalyzed Coupling Reactions for Diversification

Metal-catalyzed cross-coupling reactions are arguably the most powerful tools for the diversification of the this compound scaffold. The bromine atom at the C-5 position serves as an excellent handle for a variety of palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds by reacting the bromo-azaindole with boronic acids or their esters. encyclopedia.pub This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. encyclopedia.pub

The Sonogashira coupling enables the formation of carbon-carbon bonds between the bromo-azaindole and terminal alkynes, providing access to alkynyl-substituted derivatives. smolecule.com This reaction typically employs a palladium catalyst in the presence of a copper co-catalyst. smolecule.com

The Heck reaction, another palladium-catalyzed process, can be used to introduce alkenyl groups at the C-5 position. acs.org Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing an alternative route to 5-amino-7-azaindole derivatives.

These coupling reactions are instrumental in building molecular complexity and are frequently employed in the synthesis of biologically active compounds. encyclopedia.pubsmolecule.com

The following table summarizes key metal-catalyzed coupling reactions for the diversification of this compound.

ReactionCatalyst SystemCoupling PartnerProduct TypeReference
Suzuki-Miyaura CouplingPalladium catalystBoronic acids/esters5-Aryl/heteroaryl-7-azaindoles encyclopedia.pub
Sonogashira CouplingPalladium catalyst, Copper co-catalystTerminal alkynes5-Alkynyl-7-azaindoles smolecule.com
Heck ReactionPalladium catalystAlkenes5-Alkenyl-7-azaindoles acs.org
Buchwald-Hartwig AminationPalladium catalystAmines5-Amino-7-azaindoles encyclopedia.pub

Medicinal Chemistry and Drug Design Applications

Role as a Privileged Scaffold in Drug Development

The 1H-pyrrolo[2,3-c]pyridine core, often referred to as 6-azaindole (B1212597), is considered a privileged scaffold in medicinal chemistry. dntb.gov.ua This is due to its ability to interact with a wide variety of biological targets, leading to the development of potent and selective inhibitors for several key enzymes and receptors. The introduction of a bromine atom at the 5-position of this scaffold, creating 5-Bromo-1H-pyrrolo[2,3-c]pyridine, offers a crucial handle for further chemical modifications, enhancing its utility in drug design.

The pyrrolo[2,3-c]pyridine framework is a versatile pharmacophore used in the development of kinase inhibitors and antiproliferative agents, showing potential for treating diseases like cancer and Alzheimer's disease. dntb.gov.ua The bromine atom in this compound can be readily displaced or utilized in cross-coupling reactions, allowing for the systematic exploration of chemical space around the core structure. This facilitates the optimization of pharmacological properties and the development of drug candidates with improved efficacy and safety profiles.

Chemical Space Exploration and Scaffold Hopping

The exploration of the chemical space surrounding the this compound scaffold is a key strategy in the discovery of novel drug candidates. The estimated number of potential undiscovered chemical compounds is vast, suggesting the existence of many new molecules with unique characteristics that could lead to innovative medicines. nih.gov A central tenet of chemoinformatics is that compounds that are structurally similar are likely to have similar properties. nih.gov

The versatility of the 5-bromo-6-azaindole core allows for extensive chemical modifications. For instance, the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives has been achieved through Fischer indole (B1671886) cyclization, enabling the introduction of various alkyl or aryl substituents at positions 2 and 3. researchgate.net Although this example pertains to the isomeric 7-azaindole (B17877), the principle of using the bromo-substituted scaffold for generating diverse derivatives is applicable to the 6-azaindole core as well.

Design Principles for Targeting Specific Biological Pathways

The design of derivatives based on the this compound scaffold is guided by the specific biological pathway being targeted. For example, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular functions. tcichemicals.com These compounds are designed to fit into the ATP-binding pocket of the target kinase, and the various substituents on the pyrrolopyridine core are optimized to achieve high affinity and selectivity.

A recent review highlighted the importance of pyrrolo[2,3-c]pyridines (6-azaindoles) in the development of kinase inhibitors and other therapeutic agents. dntb.gov.ua The design of these molecules often involves computational modeling to predict their binding modes and to guide the synthesis of analogs with improved properties. For instance, in the development of colchicine-binding site inhibitors, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to constrain the bioactive conformation, leading to potent antitumor activity. nih.gov While a different isomer, this illustrates the strategic use of the pyrrolopyridine core in rational drug design.

Lead Identification and Optimization Strategies

The identification of lead compounds and their subsequent optimization are critical steps in the drug discovery process. The this compound scaffold serves as an excellent starting point for such endeavors. For example, a general synthetic approach for creating 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors starts with 5-bromo-1H-pyrrolo[2,3-b]pyridine. google.com.na This bromo-derivative is reacted with substituted pyrazole (B372694) boronic esters in the presence of a palladium catalyst to generate a library of compounds for screening. google.com.na

Optimization of these lead compounds often involves modifying the substituents on the pyrrolopyridine ring to improve potency, selectivity, and pharmacokinetic properties. A study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents demonstrated that most of the synthesized compounds exhibited moderate to excellent antiproliferative activities against various cancer cell lines. nih.gov The most potent compound from this series showed IC50 values in the nanomolar range. nih.gov This highlights how systematic modifications of the substituents on the core scaffold can lead to highly active compounds.

Development of Prodrugs and Physiologically Functional Derivatives

The development of prodrugs and physiologically functional derivatives is a common strategy to improve the pharmaceutical properties of a drug candidate. A patent for 1H-pyrrolo[2,3-b]pyridine compounds mentions the use of "physiologically functional derivatives," which are compounds that are converted in vivo to the active drug. google.com Another patent application concerning 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors also explicitly includes prodrugs within its scope. google.com.na While these examples relate to the isomeric 7-azaindole scaffold, the principles of prodrug design are broadly applicable in medicinal chemistry.

Biological Activity and Molecular Mechanisms of Action

Inhibition of Kinase Enzymes

The pyrrolo[2,3-c]pyridine core is a recognized scaffold in the development of kinase inhibitors. researchgate.netdntb.gov.ua Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. mdpi.com Consequently, derivatives of 5-Bromo-1H-pyrrolo[2,3-c]pyridine have been investigated for their potential to inhibit various kinase enzymes.

Tyrosine Kinase Inhibition (e.g., FGFRs, MPS1)

There is no direct evidence in the reviewed scientific literature to suggest that this compound is a potent inhibitor of tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs) or Monopolar Spindle 1 (MPS1). Instead, this compound is primarily utilized as a key synthetic intermediate for the creation of more complex molecules that exhibit these inhibitory activities. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been optimized as potent and selective inhibitors of MPS1. acs.org Similarly, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against FGFRs.

Serine/Threonine Kinase Inhibition (e.g., SGK-1, DYRK1A)

Direct inhibitory activity of this compound against serine/threonine kinases like Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) or Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) has not been reported in the available literature. However, the structurally related 5-bromo-7-azaindole (B68098) has been used as a starting material for the synthesis of potent DYRK1A inhibitors. researchgate.netresearchgate.net This underscores the role of the bromo-azaindole framework as a foundational element for developing kinase inhibitors.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

No studies were found that directly assess the inhibitory effect of this compound on phosphodiesterase (PDE) enzymes, including PDE4B.

Antineoplastic and Antiproliferative Activities

The pyrrolo[2,3-c]pyridine scaffold is a promising structural motif for the development of anticancer agents. researchgate.netdntb.gov.ua While derivatives have shown significant antineoplastic and antiproliferative effects, data specifically for this compound is sparse.

Induction of Apoptosis

The direct ability of this compound to induce apoptosis, or programmed cell death, in cancer cells has not been documented. Research into apoptosis induction has focused on more complex molecules derived from the pyrrolo[2,3-c]pyridine and related azaindole structures. For example, certain derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been shown to induce apoptosis in HeLa cells. tandfonline.comsemanticscholar.org

Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)

There is no direct evidence to indicate that this compound causes cell cycle arrest. Studies on cell cycle modulation have been conducted on derivatives. For instance, some nortopsentin analogues incorporating a pyrrolo[2,3-c]pyridine moiety have been shown to arrest the cell cycle. mdpi.com Furthermore, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have demonstrated the ability to cause cell cycle arrest in the G2/M phase in HeLa cells. tandfonline.comsemanticscholar.org

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer cells, involving cell migration and invasion, is a primary target for novel anticancer therapies. Derivatives of the pyrrolopyridine scaffold have demonstrated the ability to interfere with these processes.

Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified a specific compound, 4h , which exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs). rsc.org Beyond inhibiting cell proliferation, compound 4h was also shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. rsc.org The mechanism is linked to the inhibition of protein kinases, which are known to regulate multiple aspects of cancer progression, including cell growth and the invasion of adjacent tissues. google.com.nagoogle.com

Microtubule Dynamics Disruption (e.g., Colchicine-binding site inhibition)

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape. Their dynamic nature makes them an attractive target for anticancer drugs. Certain pyrrolopyridine isomers have been identified as potent microtubule-destabilizing agents that function by binding to the colchicine (B1669291) site on β-tubulin.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine site of tubulin. nih.govresearchgate.nettandfonline.com One of the most effective compounds from this series, designated 10t , demonstrated potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 0.12 to 0.21 μM. nih.govtandfonline.com Further studies confirmed its mechanism of action:

Inhibition of Tubulin Polymerization : Compound 10t strongly inhibited tubulin polymerization at concentrations of 3 μM and 5 μM, comparable to the known inhibitor Combretastatin A-4 (CA-4). nih.govtandfonline.com

Disruption of Microtubule Network : Immunostaining assays revealed that compound 10t caused a remarkable disruption of the cellular microtubule network at a concentration as low as 0.12 μM. nih.govresearchgate.net

Cell Cycle Arrest : This disruption of microtubule dynamics led to a significant arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net

Molecular modeling suggested that the 1H-pyrrolo[3,2-c]pyridine core of compound 10t binds to the colchicine site, forming key hydrogen bonds with amino acid residues such as Thrα179 and Asnβ349. nih.govresearchgate.nettandfonline.com

Anti-inflammatory Properties

The pyrrolopyridine framework is associated with anti-inflammatory effects. While specific data on this compound is limited, related isomers have been investigated for this property. Derivatives of 1H-pyrrolo[2,3-b]pyridine are recognized for their pharmacological characteristics, which include anti-inflammatory activity. ajol.info

In a study evaluating various pyrrolo[3,4-c]pyridine derivatives, one compound, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione , showed 26% anti-inflammatory activity in vivo at a dose of 50 mg/kg. mdpi.com Other research on this isomer class has explored the inhibition of key inflammatory mediators. For instance, some derivatives were tested for their effect on cyclooxygenase-2 (COX-2), an enzyme crucial to the inflammatory response. mdpi.com

Antimicrobial and Antileishmanial Activities

Heterocyclic compounds based on the pyridine (B92270) ring are known to possess a wide range of biological activities, including antimicrobial and antileishmanial properties. mdpi.com The pyrrolopyridine scaffold is no exception and has been explored for its potential in treating infectious diseases.

Derivatives of the isomeric pyrrolo[3,2-c]pyridine system have been evaluated for their antimicrobial and antimycobacterial effects. researchgate.net A series of these compounds were tested against Mycobacterium tuberculosis H37Rv. researchgate.net

Compounds 7r , 7t , and 7u demonstrated good antitubercular activity with a Minimum Inhibitory Concentration (MIC) of ≥6.25 μg/mL. researchgate.net

Notably, compound 7t (1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide) showed excellent activity, with an MIC value below 0.78 μg/mL and low cytotoxicity against human embryonic kidney (HEK-293T) cells. researchgate.net

Another related structure, a pyrazolo[3,4-b]pyridine derivative, also demonstrated notable antimicrobial activity against various bacterial strains. jst.go.jp

Targeting Neglected Tropical Diseases (e.g., Human African Trypanosomiasis)

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. There is an urgent need for new, safer, and more effective treatments. The pyrrolopyridine scaffold has emerged as a promising starting point for the development of novel trypanocidal agents.

A high-throughput screen of kinase inhibitors identified 3,5-disubstituted-7-azaindoles (derivatives of 1H-pyrrolo[2,3-b]pyridine ) as potent growth inhibitors of T. brucei. nih.gov This led to a hit-to-lead optimization program for this series of compounds. nih.gov The enzyme pteridine (B1203161) reductase 1 (PTR1) in Trypanosoma species has been identified as a viable drug target, and studies have shown that substituted pyrrolo[2,3-d]pyrimidines can act as inhibitors of this enzyme. acs.org Furthermore, derivatives of the pyrrolo[3,2-c]pyridine isomer have been synthesized and tested for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, another neglected tropical illness. researchgate.net

Interactions with Other Biological Targets and Receptors

The versatility of the pyrrolopyridine scaffold allows it to interact with a wide array of biological targets, with a particular prominence in the inhibition of protein kinases. Kinases are a large family of enzymes that regulate most aspects of cellular life, and their dysregulation is a hallmark of many diseases, especially cancer. google.com.na

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core are particularly notable as kinase inhibitors:

Fibroblast Growth Factor Receptor (FGFR) Inhibition : A series of these derivatives were developed as potent inhibitors of FGFR1, 2, and 3. Compound 4h from this series showed high potency with IC₅₀ values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.org

Anaplastic Lymphoma Kinase (ALK) Inhibition : This scaffold is a key component of novel ALK inhibitors, which are important in cancer therapy. google.com.na

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition : Novel 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as inhibitors of SGK-1, a kinase involved in regulating electrolyte balance and damaging cell proliferation. google.com

The pyrrolo[3,4-c]pyridine isomer has also been used to generate inhibitors for other important kinase targets, including PI3Kγ and Spleen tyrosine kinase (SYK), which are key mediators in inflammatory and neoplastic diseases. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents at the Bromo Position (C5)

The bromine atom at the C5 position is a critical feature of the 5-Bromo-1H-pyrrolo[2,3-c]pyridine core, and its substitution has been a key area of investigation in SAR studies. The introduction of different functional groups at this position can significantly modulate the compound's biological activity.

In studies on related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) derivatives as human neutrophil elastase (HNE) inhibitors, the C5 position was found to tolerate a variety of substituents while retaining inhibitory activity. The introduction of bulky and lipophilic groups at this position was generally well-received, suggesting that these substituents likely interact with a large pocket within the enzyme's active site, thereby contributing to the formation of the Michaelis complex. nih.gov

For instance, the replacement of the C5-bromo atom with aryl groups has been explored. In a series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines developed as DYRK1A kinase inhibitors, the nature of the substituent on the C5-aryl ring was paramount to activity. Derivatives featuring hydroxyl groups on the aryl moieties demonstrated high inhibitory potencies, with Kᵢ values in the low nanomolar range. In contrast, their corresponding methoxy (B1213986) analogues were found to be up to 100 times less active. researchgate.net This highlights the critical role of hydrogen bond-donating groups at this position for potent inhibition.

Furthermore, the bromine atom itself can participate in crucial interactions. It is known to form halogen bonds with amino acid residues in the active sites of enzymes, which can contribute significantly to the binding affinity and modulation of enzyme activity.

Table 1: Effect of C5-Substituents on DYRK1A Kinase Inhibition for 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine Analogs

Compound ID C5-Aryl Substituent Activity (Kᵢ)
2c 4-hydroxyphenyl High (nM range)
2j 3-hydroxyphenyl High (nM range)
2k 2,4-dihydroxyphenyl High (nM range)
2l 3,4-dihydroxyphenyl High (nM range)
Methoxy Analogues Methoxy-substituted phenyl Low (up to 100x less active)

Data sourced from a study on DYRK1A inhibitors. researchgate.net

Influence of Substituents at Other Ring Positions (C2, C3, N1)

Modifications at other positions of the pyrrolo[2,3-c]pyridine ring, namely C2, C3, and the pyrrole (B145914) nitrogen (N1), also exert a substantial influence on the molecule's biological profile.

C2 Position: In the context of HNE inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, research has shown that the C2 position must remain unsubstituted for optimal activity. Any modifications at this site led to a significant loss of HNE inhibitory function. nih.gov However, in other contexts, such as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), substitution at the C2 position with a pyrazole (B372694) group was a key feature. N-methylation of this C2-pyrazole substituent was tolerated, resulting in an air-stable compound with only a slight reduction in potency and improved metabolic stability. acs.org

C3 Position: The C3 position offers a valuable site for introducing diversity. The parent compound can be functionalized with a carboxylic acid group at this position to create this compound-3-carboxylic acid, a key building block in medicinal chemistry. In the development of HNE inhibitors, the C3 position was modified to include a carbaldehyde oxime group. nih.gov For retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists, the C3 position of the related 1H-pyrrolo[2,3-b]pyridine scaffold was linked to a piperidine (B6355638) moiety, which was found to be crucial for activity. acs.org

N1 Position: The pyrrole nitrogen (N1) is often a site for substitution to modulate physicochemical properties. For instance, in the development of RORC2 inverse agonists, N-methylation was part of a one-pot reaction to prepare a key intermediate. acs.org In another study, N-sulfonylation with a benzenesulfonamide (B165840) group was necessary to direct nitration selectively to the C5-position and avoid unwanted side reactions at the C3-position. acs.org The introduction of a bulky N-Boc (tert-butyloxycarbonyl) group in a series of MPS1 inhibitors led to a significant increase in cellular potency, which was attributed to a combination of increased in vitro potency and enhanced cell penetration due to higher lipophilicity. acs.org

Table 2: Influence of Substituents on Biological Activity

Position Substituent Target/Activity Observation Reference
C2 Substituted HNE Inhibition Loss of activity nih.gov
C2 N-methyl pyrazole MPS1 Inhibition Tolerated, improved stability acs.org
C3 Carboxylic acid Building Block Versatile intermediate
N1 Methyl RORC2 Inverse Agonist Synthetic intermediate acs.org

Role of Heterocycle Ring Fusion and Aromaticity

The specific arrangement of the fused pyrrole and pyridine (B92270) rings is fundamental to the biological activity of azaindoles. Pyrrolopyridines exist in six different isomeric forms, and the mode of fusion dictates the electronic environment and spatial orientation of substituents, which in turn affects binding interactions with biological targets. mdpi.com

The 1H-pyrrolo[2,3-c]pyridine is an isomer of the more commonly studied 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The planar, aromatic nature of this fused heterocyclic system is essential for its function, often allowing for crucial π-π stacking interactions with aromatic residues in protein binding sites. nih.govresearchgate.netuou.ac.in

Hydrogen Bonding Networks and Binding Affinity

Hydrogen bonding is a cornerstone of the binding affinity for many pyrrolopyridine derivatives. The pyrrole N-H group is a consistent hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

In the solid state, molecules of the related 5-Bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N7 of another. nih.govresearchgate.net This inherent capability for hydrogen bonding is often translated to interactions within biological systems.

For example, in the design of colchicine-binding site inhibitors, 1H-pyrrolo[3,2-c]pyridine derivatives were modeled to interact with tubulin by forming hydrogen bonds with key residues like Thrα179 and Asnβ349. nih.govsemanticscholar.org Similarly, potent 3,5-diaryl-7-azaindole inhibitors of DYRK1A kinase, particularly those with hydroxyl substituents, are believed to bind tightly to the ATP binding site through a network of multiple hydrogen bonds with the peptide backbone. researchgate.net The bromine atom itself can also contribute to binding affinity by forming halogen bonds, a type of non-covalent interaction with protein residues.

Steric and Electronic Effects on Biological Activity

The biological activity of this compound and its analogues is governed by a delicate balance of steric and electronic factors.

Electronic Effects: The electronic nature of substituents on the aromatic rings can drastically alter activity. In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as anticancer agents, the introduction of electron-donating groups (EDGs) like methyl (CH₃) or methoxy (OCH₃) at the para-position of a B-ring phenyl group led to an increase in antiproliferative activity. Conversely, the presence of electron-withdrawing groups (EWGs) such as fluorine (F) at the same position resulted in decreased activity. tandfonline.com This suggests that an electron-rich B-ring is favorable for this particular biological target.

Steric Effects: The size and shape of substituents (steric effects) are equally important. For HNE inhibitors, bulky and lipophilic substituents at the C5 position were tolerated, indicating they fit into a large, accommodating pocket in the enzyme. nih.gov However, for other targets, steric hindrance can be detrimental. In a series of antidiabetic pyrrolo[3,4-c]pyridines, activity increased with small alkyl chains (ethyl, propyl) at the R² position, but larger substituents like phenyl or cyclopentyl led to a significant loss of potency. mdpi.com The introduction of a methyl group at the 4-position of an indole (B1671886) ring was noted to have a profound effect on the torsional dynamics between the piperidine and indole rings in RORC2 inverse agonists, influencing the preferred conformation for binding. acs.org

These findings collectively demonstrate that optimizing the biological activity of the this compound scaffold requires a multi-faceted approach, carefully considering the electronic properties, size, and hydrogen-bonding potential of substituents at each position of the heterocyclic core.

Advanced Spectroscopic and Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

While specific crystallographic data for the 5-Bromo-1H-pyrrolo[2,3-c]pyridine isomer is not widely available, extensive studies have been conducted on the closely related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole (B68098). chemicalbook.comresearchgate.net The analysis of this analog provides a valuable model for understanding the structural characteristics of this class of compounds.

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton, where the fused pyridine (B92270) and pyrrole (B145914) rings are nearly coplanar, with a dihedral angle of approximately 2.09°. researchgate.netnih.gov In the crystal lattice, molecules are linked by pairs of N—H⋯N hydrogen bonds between the pyrrole nitrogen (N1) of one molecule and the pyridine nitrogen (N7) of an adjacent molecule. researchgate.netnih.gov This interaction forms centrosymmetric dimers, which are a common structural motif in azaindole derivatives. researchgate.net These dimers are further connected through weaker C—H···C non-covalent contacts, creating a two-dimensional supramolecular array. researchgate.netnih.gov The detailed study of these interactions is critical for understanding the physical properties of the solid material and for designing crystal engineering strategies.

Crystal ParameterValue for 5-Bromo-1H-pyrrolo[2,3-b]pyridine researchgate.netnih.gov
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.9082 (4) Å
b13.3632 (6) Å
c5.8330 (3) Å
β103.403 (5)°
Volume (V)675.47 (6) ų
Z4
Temperature100 K

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

For the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine, ¹H, ¹³C, and ¹⁵N NMR spectra have been thoroughly analyzed. researchgate.netnih.gov The chemical shifts and coupling constants observed in the ¹H NMR spectrum are characteristic of the 7-azaindole (B17877) scaffold, and ¹³C NMR provides data on the carbon framework. nih.gov

Advanced NMR techniques are crucial for studying dynamic processes and intermolecular interactions in solution. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing insights into the solution-state conformation and dynamics. For a compound like this compound, which is a building block for biologically active molecules, NMR is also essential for studying ligand binding. smolecule.com Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the molecule are in close contact with a target protein, providing valuable information for structure-based drug design.

NMR Data¹H NMR (in DMF-d₇) δ [ppm] researchgate.netnih.gov¹³C NMR (in DMF-d₇) δ [ppm] nih.gov
Position Chemical Shift Chemical Shift
1 (NH)11.91 (bs)-
2 (CH)7.63 (t)128.2
3 (CH)6.50 (m)100.0
4 (CH)8.20 (d)130.3
5 (C-Br)-111.1
6 (CH)8.30 (d)142.9
7 (N)-122.1
8 (C)-147.5

Mass Spectrometry Techniques for Metabolite Identification and Proteomics

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used for determining the molecular weight of a compound, elucidating its structure, and quantifying its presence. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound, the predicted m/z values for various adducts can be calculated, which are fundamental for its detection and identification in complex mixtures. uni.lu The characteristic isotopic pattern resulting from the presence of a bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) serves as a clear signature in the mass spectrum.

In drug discovery and development, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolite identification. After a parent drug is administered, LC-MS is used to separate and identify the various metabolites formed by enzymatic processes in the body. This is crucial for understanding the drug's metabolic fate and identifying potentially active or toxic byproducts. Furthermore, advanced MS-based proteomics techniques can be employed to identify the protein targets of a bioactive compound or to study changes in protein expression in response to the compound, providing insights into its mechanism of action.

Predicted Ion AdductPredicted m/z uni.lu
[M+H]⁺196.97089
[M+Na]⁺218.95283
[M-H]⁻194.95633
[M+K]⁺234.92677
[M+NH₄]⁺213.99743

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular "fingerprint" that is unique to the compound's structure and bonding. The frequencies of the vibrational bands correspond to specific bond stretches, bends, and twists within the molecule.

For the related 5-bromo-7-azaindole, both FT-IR and FT-Raman spectra have been recorded and analyzed. chemicalbook.comresearchgate.net These experimental spectra are often complemented by theoretical calculations using methods like Density Functional Theory (DFT), which helps in the precise assignment of the observed vibrational modes. chemicalbook.com For instance, infrared spectroscopy of related pyrrolopyridines shows characteristic absorption bands for N-H stretching vibrations (typically 3300-3500 cm⁻¹) and aromatic C-H stretches (3000-3100 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the vibrations of the fused heterocyclic ring system.

Raman spectroscopy provides complementary information. Vibrations that cause a significant change in polarizability, such as the symmetric stretching of the aromatic rings and the C-Br bond, often give rise to strong signals in the Raman spectrum. The combination of IR and Raman data provides a comprehensive picture of the molecule's vibrational properties, which is useful for structural confirmation and for studying how the structure is perturbed by intermolecular interactions, such as hydrogen bonding. chemicalbook.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules like 5-Bromo-1H-pyrrolo[2,3-c]pyridine. These calculations provide information on electron distribution, molecular orbitals, and electrostatic potential, which in turn helps predict the molecule's reactivity and interaction patterns.

The core 1H-pyrrolo[2,3-c]pyridine structure, also known as 6-azaindole (B1212597), possesses distinct electronic properties compared to its isomers, such as the 7-azaindole (B17877) ([2,3-b]) skeleton. The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the electron density across the fused bicyclic system, which affects its behavior in key synthetic reactions like cross-coupling. The molecular geometry of the pyrrolo[2,3-c]pyridine framework is characterized by the essential coplanarity of the fused rings, a feature consistent with aromatic systems.

For halogenated derivatives, these calculations can predict the reactivity of specific sites. For instance, in related multi-halogenated pyrrolopyridines, the iodine at position 3 is highly reactive in palladium-catalyzed couplings, while the bromine and chlorine at positions 5 and 7 allow for sequential, selective functionalization. While detailed quantum chemical studies specifically for this compound are not extensively detailed in available research, analysis of related structures shows that the bromine atom at position 5 can be readily substituted via nucleophilic reactions or participate in coupling reactions, making it a versatile building block.

Molecular Docking for Ligand-Target Interactions (e.g., Kinase Binding Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as the active site of an enzyme. This method is widely used to screen virtual compound libraries and to understand the structural basis of ligand-target interactions.

For derivatives of this compound, molecular docking has been employed to investigate their potential as kinase inhibitors. A study involving tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate utilized molecular docking with AutoDock Vina to explore its binding to different kinase isoforms. The results indicated a preferential binding to the hydrophobic pockets within kinases like Cyclin-Dependent Kinase 2 (CDK2) over Epidermal Growth Factor Receptor (EGFR), highlighting the potential for selectivity. The pyrrolo[2,3-c]pyridine core serves as a scaffold that can be functionalized to optimize these interactions and enhance inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and molecular complexes over time. This technique is used to study conformational changes, the stability of ligand-protein complexes, and to estimate binding kinetics.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often by assembling small molecular fragments within the constraints of a target's binding site. The pyrrolopyridine scaffold is a common starting point in such design strategies.

While specific de novo design studies starting with this compound are not widely documented, the general approach has been applied to the broader class of pyrrolopyridines. For example, fragment-based discovery and subsequent fragment growing have been used to develop highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors. acs.orgrsc.org The 5-bromo substituent on the pyrrolo[2,3-c]pyridine core serves as a key chemical handle for synthetic elaboration, allowing for the attachment of fragments designed to interact with specific pockets of a target enzyme, thereby improving potency and selectivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates.

Currently, there is a lack of specific QSAR models in the public domain that have been developed exclusively for this compound and its derivatives. However, QSAR studies are a common component in the development of kinase inhibitors. For related heterocyclic classes, these models typically use a range of calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to build a predictive model. Given the utility of this compound as a scaffold for biologically active molecules, the development of QSAR models would be a logical step in systematically exploring its derivatization to enhance therapeutic properties.

Preclinical Development and Therapeutic Potential

In Vitro Biological Evaluations (Cell-based assays)

No specific in vitro biological evaluation data or cell-based assay results for 5-Bromo-1H-pyrrolo[2,3-c]pyridine were identified in the reviewed literature. Research on related azaindole structures suggests that compounds of this class are often investigated for their potential as kinase inhibitors or for other roles in modulating cellular signaling pathways. However, without specific studies on this compound, any potential biological activity remains speculative.

In Vivo Efficacy Studies in Disease Models

There is no publicly available information on in vivo efficacy studies of this compound in any disease models. The progression to animal models is a critical step in preclinical development, typically following promising in vitro results. The absence of such data suggests that this specific compound may not have been prioritized for further investigation or that the research has not been published.

Toxicological Assessment and Safety Profiling

A comprehensive toxicological assessment and safety profile for this compound is not available in the public domain. Early-stage toxicological screening is essential to identify any potential liabilities of a compound that would prevent its further development as a therapeutic agent.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

No studies detailing the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (relationship between drug concentration and effect) properties of this compound have been published. This information is crucial for understanding how a compound behaves in a biological system and for designing potential therapeutic regimens.

Challenges in Clinical Translation for Azaindole-based Therapeutics

While specific data on this compound is lacking, the broader class of azaindole-based therapeutics faces several challenges in clinical translation. These hurdles are common for many novel chemical entities and can include:

Optimization of Drug-like Properties: Achieving a balance of potency, selectivity, solubility, and metabolic stability is a significant challenge. The position of the nitrogen atom in the azaindole ring can influence these properties, requiring extensive medicinal chemistry efforts for optimization.

Off-Target Effects: Kinase inhibitors, a common application for azaindole scaffolds, often face challenges with selectivity. Cross-reactivity with other kinases can lead to unexpected side effects and toxicities.

Toxicity: Unforeseen toxicities can arise during later stages of preclinical or clinical development, even with promising early data. These can be related to the core scaffold or its metabolites.

Manufacturing and Scale-up: Developing a cost-effective and scalable synthesis route for a complex heterocyclic compound can be a significant hurdle for commercialization.

Intellectual Property: The competitive landscape of kinase inhibitors and other therapeutic areas where azaindoles are active can present challenges for securing broad intellectual property rights.

The successful clinical translation of any new azaindole-based therapeutic will depend on overcoming these and other challenges through rigorous preclinical and clinical research.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally friendly synthetic methods for 5-Bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives is a key area of ongoing research. Traditional synthetic routes are being re-evaluated and novel methodologies are being explored to enhance yield, reduce waste, and utilize more sustainable reagents and conditions.

One promising approach is the application of the Fischer indole (B1671886) cyclization, which has been successfully used to create the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. researchgate.net This method offers a valuable pathway to construct the 5-bromo-7-azaindole (B68098) scaffold with various substituents from readily available starting materials. researchgate.net Further research is focused on expanding the scope of this reaction to include a wider range of ketones and to optimize reaction conditions for improved efficiency and sustainability.

Researchers are also investigating cyclo-condensation reactions as an effective method for synthesizing novel substituted 1H-pyrrolo[2,3-b]pyridines from 2-amino-1H-pyrrole-3-carbonitrile derivatives and active methylene (B1212753) compounds. ajol.info These efforts aim to develop more direct and atom-economical routes to complex pyrrolopyridine structures.

Future work in this area will likely focus on:

The use of green solvents and catalysts.

The development of one-pot and multicomponent reactions to minimize intermediate isolation steps.

The application of flow chemistry to enable safer and more scalable production.

Discovery of New Biological Targets and Therapeutic Areas

While this compound derivatives have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy, emerging research is identifying new biological targets and potential therapeutic applications.

One significant area of investigation is in the treatment of infectious diseases. A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of the PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP), a crucial target for antiviral drug development. nih.gov The most potent of these compounds demonstrated significant antiviral activity with low cytotoxicity, marking it as a promising lead for further optimization. nih.gov

Beyond cancer and virology, derivatives of this scaffold are being explored for their neuroprotective and antimicrobial properties. Studies on related compounds suggest potential benefits in neurodegenerative diseases through the modulation of neurotransmitter systems. Furthermore, certain derivatives have demonstrated efficacy against various bacterial strains, indicating a potential for development as novel antibiotics.

Future research will likely concentrate on:

Screening of this compound-based libraries against a broader range of biological targets.

Elucidation of the mechanisms of action for their neuroprotective and antimicrobial effects.

Investigation into their potential for treating parasitic diseases, such as human African trypanosomiasis. nih.gov

Development of Hybrid Molecules and Conjugates

The unique structure of this compound makes it an ideal building block for the creation of hybrid molecules and conjugates, which combine the pharmacophoric features of different molecular entities to achieve enhanced therapeutic effects.

A notable example is the development of platinum(II) complexes incorporating 5-bromo-7-azaindole as a ligand. nih.govresearchgate.net These complexes have demonstrated significant cytotoxicity against various human cancer cell lines, in some cases exceeding the efficacy of the clinically used anticancer drug cisplatin. nih.govresearchgate.net This highlights the potential of using the 5-bromopyrrolopyridine scaffold to create novel metal-based anticancer agents with improved activity profiles.

Future directions in this area include:

The design and synthesis of conjugates with other anticancer agents to create dual-action therapeutics.

The development of antibody-drug conjugates (ADCs) where a potent pyrrolopyridine-based cytotoxin is linked to an antibody that specifically targets cancer cells.

The exploration of hybrid molecules that combine the pyrrolopyridine core with moieties that can enhance solubility, improve pharmacokinetic properties, or enable targeted delivery.

Application in Materials Science and Optoelectronics

The distinct electronic and structural properties of the this compound scaffold are attracting interest in the field of materials science, particularly for applications in organic electronics and optoelectronics. smolecule.com The fused aromatic ring system and the presence of functional groups can influence properties such as electrical conductivity and fluorescence.

Its unique structure allows it to serve as a versatile building block in the design of functional organic materials. smolecule.com There is potential for its incorporation into:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of its derivatives could be harnessed in the emissive layer of OLEDs.

Organic Photovoltaics (OPVs): Its electron-rich nature may be advantageous in the design of donor or acceptor materials for organic solar cells.

Sensors: The ability to functionalize the pyrrolopyridine core could lead to the development of chemosensors that exhibit a detectable response upon binding to specific analytes.

Further research is needed to fully explore and optimize the material properties of this compound derivatives for these applications.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govbiomedpharmajournal.org These computational tools can significantly accelerate the drug discovery pipeline, from target identification to lead optimization. nih.gov

AI and ML can be leveraged in several key areas:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which this compound derivatives may be effective. nih.govresearchgate.net

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of pyrrolopyridine derivatives to predict their binding affinity to specific targets, prioritizing compounds for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design novel pyrrolopyridine-based molecules with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the likelihood of late-stage failures in drug development.

The integration of AI and ML will enable a more data-driven and efficient approach to unlocking the full therapeutic potential of the this compound chemical space.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-1H-pyrrolo[2,3-c]pyridine?

The synthesis typically involves bromination of the pyrrolo-pyridine core using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) at 60–80°C for 4–6 hours . Key steps include:

  • Fischer Cyclization : To construct the fused heterocyclic framework, as demonstrated in the preparation of 2,3-disubstituted derivatives .
  • Purification : Silica gel chromatography (heptane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yields (up to 75%) .
  • Monitoring : Use TLC or 1H NMR^1\text{H NMR} to track reaction progress and confirm intermediate formation.

Q. How can the structural integrity and purity of this compound be validated?

  • Spectroscopic Analysis : 1H NMR^1\text{H NMR} and 13C NMR^13\text{C NMR} confirm substituent positions (e.g., bromine at C5) and aromatic proton environments .
  • X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions in crystal lattices) .
  • HPLC/MS : Ensures >95% purity and detects trace impurities from alkylation or coupling byproducts .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Kinase Inhibition Assays : Test derivatives against kinase panels (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Solubility Testing : Measure aqueous solubility via shake-flask method to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase selectivity?

  • Substituent Positioning : Introduce electron-withdrawing groups (e.g., -CF3_3) at C3/C5 to improve binding to kinase ATP pockets .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura reactions with aryl boronic acids to diversify the pyrrole ring (e.g., 3,4-dimethoxyphenyl groups for BET bromodomain inhibition) .
  • Molecular Docking : Model interactions with target kinases (e.g., BRD4) using AutoDock Vina to prioritize synthetic targets .

Q. What strategies improve regioselective functionalization at the 3-position of the pyrrole ring?

  • N1-Protection : Tosylation or benzylation of the pyrrole nitrogen prevents undesired side reactions during C3 modifications .
  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate C3, followed by electrophilic quenching (e.g., aldehydes, halogens) .
  • Catalytic Systems : Pd(PPh3_3)4_4/CuI cocatalysts enable Sonogashira couplings with alkynes for ethynyl-substituted derivatives .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to identify rapid degradation pathways .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability in animal models .
  • Pharmacokinetic (PK) Studies : Measure plasma half-life (t1/2t_{1/2}) and tissue distribution via LC-MS/MS to correlate exposure with efficacy .

Q. What role does crystallography play in understanding molecular interactions of derivatives?

  • Hydrogen-Bond Networks : X-ray structures reveal key interactions (e.g., N–H⋯O in kinase binding pockets) critical for inhibitory activity .
  • Packing Effects : Analyze crystal lattice arrangements to predict solubility and melting points for formulation .
  • Halogen Bonding : Bromine at C5 can engage in XB interactions with protein residues (e.g., carbonyl oxygen), enhancing binding affinity .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to resolve ambiguities .
  • Yield Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd0^0 vs. CuI^I) using Design of Experiments (DoE) .
  • Contradictory Results : Replicate assays with standardized protocols (e.g., ATP concentrations in kinase assays) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.